molecular formula C14H10N2O4S B8804018 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonamide CAS No. 4479-70-3

4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonamide

Cat. No. B8804018
Key on ui cas rn: 4479-70-3
M. Wt: 302.31 g/mol
InChI Key: OUGLLSMFRGBCIL-UHFFFAOYSA-N
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Patent
US08524721B2

Procedure details

A solution of 1.0 g (5.8 mmol) of p-aminophenylsulfonamide in 3.6 mL of pyridine was added 878 μL (6.1 mmol) of phthalic dichloride. After heating to 60° C. for 18 h, the solution was poured into 1N HCl, cooled to 0° C., the precipitate was collected by filtration, and dried under vacuum to give 1.58 g (90%) of the titled compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
878 μL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:12](Cl)(=[O:22])[C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15](Cl)=[O:16].Cl>N1C=CC=CC=1>[O:16]=[C:15]1[C:14]2[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=2[C:12](=[O:22])[N:1]1[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:9])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
878 μL
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Name
Quantity
3.6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=C1C=CC=C2)=O)C2=CC=C(C=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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